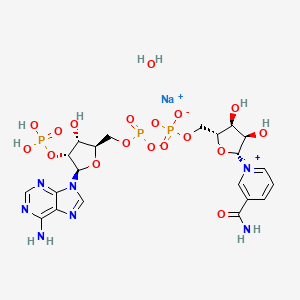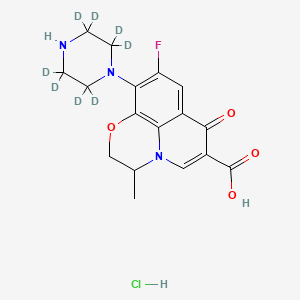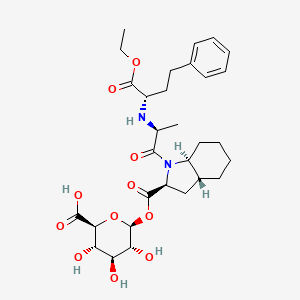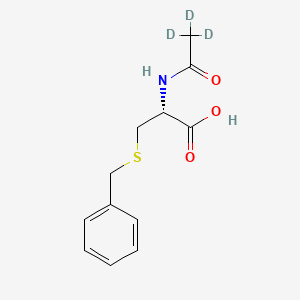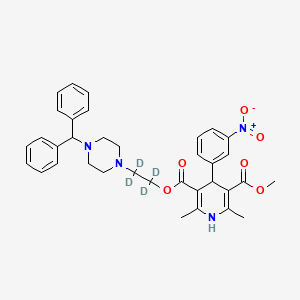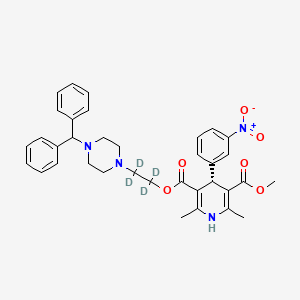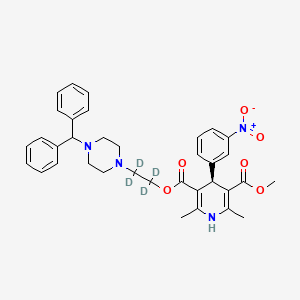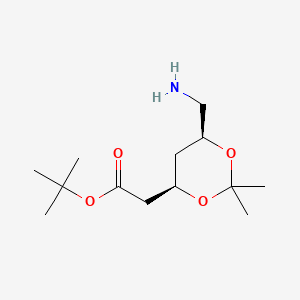
(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester” is a chemical compound with the molecular formula C13H25NO4 . It is also known by other names such as “tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate” and “D-erythro-Hexonic acid,6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester” among others .
Molecular Structure Analysis
The compound has a molecular weight of 259.34 g/mol . The InChI string representation of the molecule is "InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1" . The canonical SMILES representation is “CC1(OC(CC(O1)CN)CC(=O)OC©©C)C” and the isomeric SMILES representation is "CC1(OC@HCN)CC(=O)OC©©C)C" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 259.17835828 g/mol . The topological polar surface area of the compound is 70.8 Ų .Applications De Recherche Scientifique
Key Intermediate in Drug Synthesis : This compound is a key intermediate in the synthesis of Atorvastatin, an effective HMG-CoA reductase inhibitor used for lowering cholesterol (Rádl, 2003).
Building Block for Hydroxypipecolate Derivatives : It serves as a useful building block in the preparation of 4-Hydroxypipecolate derivatives, which have significance in medicinal chemistry (Chaloin et al., 2008).
Synthesis of Chiral Compounds : The compound is involved in the synthesis of chiral compounds, which are crucial in developing pharmaceuticals with specific enantiomeric properties (Snyder et al., 2003).
Cyclodimerization Reactions : It is used in cyclodimerization reactions, a process important in organic synthesis for creating complex molecular structures (Nesvadba et al., 2001).
Chiron Synthesis of Drug Side Chains : An improved process for chiron synthesis of the Atorvastatin side chain involves this compound, highlighting its role in the efficient production of drug components (Xiong et al., 2014).
Synthesis of Polyketides : The compound is used in the synthesis of polyketides, which are a class of secondary metabolites with diverse biological activities (Shklyaruck, 2015).
Synthesis of D-ribo-phytosphingosine : This compound is used in the synthesis of D-ribo-phytosphingosine, a compound with potential pharmaceutical applications (Lombardo et al., 2006).
Green Chemistry Applications : The compound finds use in green chemistry applications, as seen in the synthesis of Rosuvastatin intermediates via liquid-assisted Wittig reaction (Yan & Jiang, 2020).
Biomimetic Synthesis : It is involved in biomimetic syntheses of functionalized γ-resorcylates, illustrating its utility in mimicking biological synthesis processes (Blencowe & Barrett, 2014).
Synthesis of Enantiopure Compounds : The compound is useful in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, important in the development of stereoselective pharmaceuticals (Marin et al., 2004).
Propriétés
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(aminomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h9-10H,6-8,14H2,1-5H3/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJXYBVLMLBZQV-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CN)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@H](O1)CN)CC(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652197 |
Source


|
| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R-cis)-6-Aminomethyl-2,2-dimethyl-1,3-dioxane-4-acetic Acid tert-Butyl Ester | |
CAS RN |
853881-01-3 |
Source


|
| Record name | tert-Butyl 6-amino-2,4,6-trideoxy-3,5-O-(1-methylethylidene)-D-erythro-hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)
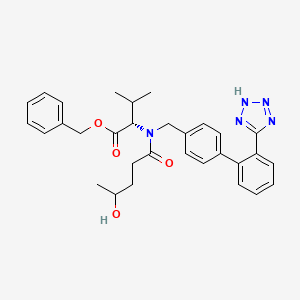
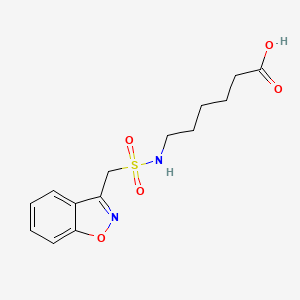
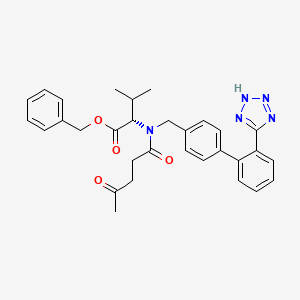

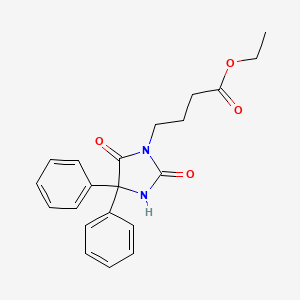
![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)
